Cyclopentadienylnickel

Description

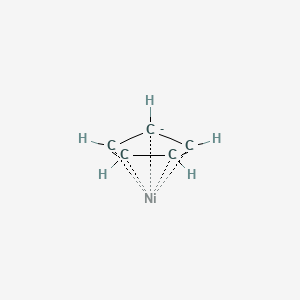

Cyclopentadienylnickel (CpNi) complexes feature a nickel center coordinated to a cyclopentadienyl (Cp) ligand, a structure that imparts unique redox stability and catalytic properties. These complexes are synthesized via methods such as reductions of CpNi(II) precursors, comproportionation of nickelocene (Cp₂Ni) with Ni(0) species, or oxidation of zerovalent nickel complexes . Key structural features include the Cp ligand’s hapticity remaining unchanged across oxidation states (Ni(I), Ni(II), Ni(III)), with minimal variation in Ni–Cp bond distances (<0.12 Å), enabling structural invariance during redox processes . This contrasts with other nickel complexes, such as Ni(diphos) systems, which undergo significant geometric reorganization upon reduction .

Propriétés

Numéro CAS |

61332-95-4 |

|---|---|

Formule moléculaire |

C5H5Ni- |

Poids moléculaire |

123.79 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;nickel |

InChI |

InChI=1S/C5H5.Ni/c1-2-4-5-3-1;/h1-5H;/q-1; |

Clé InChI |

TWKFYCJMKMVFCV-UHFFFAOYSA-N |

SMILES canonique |

[CH-]1C=CC=C1.[Ni] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Electrochemical Properties

CpNi complexes exhibit distinct redox behavior compared to other nickel complexes. Cyclic voltammetry of [CpNi(pdt)Fe(dppe)(CO)]⁺ ([1a]⁺) reveals:

- Irreversible oxidation at +0.65 V vs Fc⁰/⁺.

- Reversible one-electron reduction at −1.20 V.

- Quasi-reversible reduction near −2.15 V, which becomes irreversible in THF with bulky counterions .

Density functional theory (DFT) calculations align with experimental trends, though deviations arise due to exclusion of counterions like BF₄⁻ in computational models .

Table 1: Electrochemical Data for CpNi Derivatives

Structural and Redox Stability

CpNi complexes exhibit superior structural stability compared to Ni(diphos) systems. In Ni(diphos) complexes, reduction from Ni⁰ to Niᴵ triggers a tetrahedral-to-planar geometric shift, whereas CpNi maintains consistent geometry across oxidation states (Niᴵ–Niᴵᴵᴵ) . This invariance minimizes reorganization energy, enhancing catalytic efficiency in redox-driven reactions.

Table 2: Structural Comparison of Nickel Complexes

| Property | CpNi Complexes | Ni(diphos) Complexes |

|---|---|---|

| Redox Sensitivity | Low (geometry unchanged) | High (geometry shifts) |

| Ni–Ligand Bonds | <0.12 Å variation | >0.3 Å variation |

| Oxidation States | Stable across Niᴵ–Niᴵᴵᴵ | Limited to Niᴵ–Niᴵᴵ |

Catalytic Performance

- Polymerization : CpNi complexes yield low-molecular-weight polyacetylene (Mn ~3,000) with mixed oligomers, whereas Ni(cod)₂–CF₃COO(allyl) produces higher-Mn polymers (Mn ~12,000) .

- C–C Bond Formation : CpNi N-heterocyclic carbene (NHC) complexes show efficacy in cross-coupling reactions, comparable to palladium catalysts in specific substrates . For example, CpNi(NHC) systems catalyze Suzuki-Miyaura couplings with aryl chlorides, though with slower kinetics than Pd-based systems .

Table 3: Catalytic Activity Comparison

Trinuclear Carbonyl Chemistry

CpNi forms stable trinuclear carbonyls (Cp₃Ni₃(CO)₂), which act as thermodynamic sinks in carbonyl chemistry, unlike cobalt analogs (e.g., Co₂(CO)₈) that form diverse polynuclear species . This reflects nickel’s stronger metal-metal bonding preferences in clusters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.